gamma-Tocotrienol
Overview
Description
Gamma-Tocotrienol: is one of the four types of tocotrienols, which are members of the vitamin E family. It is a lipid-soluble antioxidant found in various natural sources such as palm oil, rice bran, and certain types of nuts and grains . This compound has gained significant attention due to its potent anti-cancer, anti-inflammatory, and neuroprotective properties .
Mechanism of Action
Gamma-tocotrienol is a member of the vitamin E family, which includes tocopherols and tocotrienols. Unlike tocopherols, tocotrienols have an unsaturated isoprenoid side chain, allowing them to efficiently penetrate tissues with saturated fatty layers, such as the brain and liver . Here’s a breakdown of its mechanism of action:
- This compound’s primary targets include:
- It scavenges reactive nitrogen species, inhibits cyclooxygenase and 5-lipoxygenase enzymes, and suppresses proinflammatory signaling pathways (e.g., NF-κB and STAT) .
- This compound affects various pathways, including:
- Upregulates collagen expression, prevents degradation, and suppresses apoptosis in senescent human fibroblasts .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Gamma-Tocotrienol interacts with a variety of enzymes, proteins, and other biomolecules. It has been found to inhibit a group of proteasome proteins such as PSMA, PSMB, PSMD, and PSME . The inhibition of these proteasome proteins is known to induce apoptosis in cancer cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to change the expression of 18 proteins in response to total body irradiation (TBI), and these changes were reversed with prophylactic treatment of this compound .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit proteasome proteins, which leads to the induction of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound disappears rapidly in the plasma within 24 hours . This could be due to its low affinity for α-tocopherol transport protein .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. There is inadequate data on the plasma concentrations of this compound that are sufficient to demonstrate significant physiological effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Despite its low affinity for α-tocopherol transport protein, it may reach its target destination through an alternative pathway . Studies have reported considerable amounts of this compound detected in HDL particles and adipose tissues after oral consumption .
Subcellular Localization
Its unsaturated chain allows efficient penetration into tissues that have saturated fatty layers, such as the brain and liver .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Gamma-Tocotrienol can be synthesized through several chemical routes. One common method involves the condensation of a chromanol ring with a farnesyl chain. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods: : Industrially, this compound is primarily extracted from natural sources such as palm oil and rice bran. The extraction process involves solvent extraction followed by purification using techniques like high-performance liquid chromatography (HPLC) . The industrial production methods ensure the compound is obtained in high purity and yield.
Chemical Reactions Analysis
Types of Reactions: : Gamma-Tocotrienol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed under controlled temperature conditions.
Major Products: : The major products formed from these reactions include various derivatives of this compound with enhanced antioxidant and anti-cancer properties .
Scientific Research Applications
Gamma-Tocotrienol has a wide range of scientific research applications across various fields:
Chemistry
- Used as a model compound for studying lipid-soluble antioxidants.
- Investigated for its potential to inhibit lipid peroxidation in various model systems .
Biology
- Studied for its role in modulating gene expression and signal transduction pathways.
- Explored for its ability to induce apoptosis in cancer cells .
Medicine
- This compound is being researched for its potential as an anti-cancer agent, particularly in breast, prostate, and colorectal cancers .
- Investigated for its neuroprotective effects in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Industry
- Used in the formulation of dietary supplements and functional foods due to its health benefits.
- Incorporated into skincare products for its anti-aging properties .
Comparison with Similar Compounds
Gamma-Tocotrienol is compared with other similar compounds within the vitamin E family:
Alpha-Tocotrienol: Both compounds have potent antioxidant properties, but this compound is more effective in inhibiting cancer cell proliferation.
Beta-Tocotrienol: This compound has superior anti-inflammatory and neuroprotective effects compared to beta-Tocotrienol.
Delta-Tocotrienol: While delta-Tocotrienol also exhibits anti-cancer properties, this compound is more effective in inducing apoptosis in cancer cells.
Similar Compounds
- Alpha-Tocopherol
- Beta-Tocopherol
- Gamma-Tocopherol
- Delta-Tocopherol
- Alpha-Tocotrienol
- Beta-Tocotrienol
- Delta-Tocotrienol
This compound stands out due to its unique combination of antioxidant, anti-inflammatory, and anti-cancer properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(2R)-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3/b21-13+,22-15+/t28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXNTMVVOOBZCV-WAZJVIJMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2CCC(OC2=C1C)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C2CC[C@@](OC2=C1C)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101019984 | |
Record name | gamma-Tocotrienol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101019984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | gamma-Tocotrienol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012958 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14101-61-2 | |
Record name | γ-Tocotrienol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14101-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | gamma-Tocotrienol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014101612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | gamma-Tocotrienol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101019984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrien-1-yl]-, (2R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .GAMMA.-TOCOTRIENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/185QAE24TR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | gamma-Tocotrienol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012958 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Gamma-Tocotrienol exerts its effects through various mechanisms, impacting numerous cellular pathways. It has been shown to:
- Suppress HMG-CoA Reductase Activity: this compound downregulates 3-hydroxy-3-methylglutaryl coenzyme A reductase activity post-transcriptionally, potentially impacting cholesterol synthesis. [, ]
- Inhibit ErbB Receptor Signaling: It disrupts epidermal growth factor (EGF)-dependent signaling by suppressing ErbB3 receptor tyrosine phosphorylation, affecting PI3K/PDK-1/Akt signaling and cell proliferation. [, ]
- Induce Apoptosis: this compound activates both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. It has been observed to upregulate pro-apoptotic proteins, induce caspase activation, and suppress the expression of pro-survival genes like NF-κB and Id family proteins. [, , , , , ]
- Modulate Cell Cycle Progression: It can induce cell cycle arrest at different phases (G0/G1 or G2/M), depending on the cell type and treatment conditions. This effect is mediated by altering the expression of cell cycle regulatory proteins like cyclin D1, Rb/E2F complex, and cyclin B1/cdk1. [, ]
- Enhance Antioxidant Defense: It demonstrates antioxidant properties, potentially by inducing the expression of detoxification enzymes like quinone reductase NQO2. [, ]
ANone: * Molecular Formula: C28H40O2* Molecular Weight: 412.6 g/mol* Spectroscopic Data: While not provided in the abstracts, this compound exhibits characteristic UV-Vis absorption in the range of 290-300 nm due to its chromanol ring structure. Further spectroscopic characterization would involve NMR and Mass Spectrometry.
ANone: The provided research primarily focuses on the biological activity of this compound. Information regarding its material compatibility and stability under various conditions is limited within these abstracts.
ANone: The research focuses on this compound's role as a bioactive molecule rather than a catalyst. It is not described as having catalytic properties in these studies.
A: Although not extensively detailed, computational methods like molecular docking were employed to assess this compound's binding affinity to specific targets, such as BCR-ABL1. [] Further computational studies, including QSAR modeling, could be valuable to explore the relationship between its structure and activity.
A: The unsaturated isoprenoid side chain of this compound distinguishes it from tocopherols and contributes to its distinct biological activities. [] Studies suggest that:
- Unsaturated Side Chain: This structural feature is crucial for its ability to suppress HMG-CoA reductase activity. [, ]
A: One study addressed the challenge of this compound's lipophilicity by developing a water-soluble prodrug, 2R-gamma-Tocotrienyl N,N-dimethylamino-acetate hydrochloride, to enhance its delivery and bioavailability. [] This approach highlights the importance of formulation strategies to overcome limitations associated with solubility and bioavailability of this compound.
ANone: Several studies provide insights into this compound's PK/PD:
- Absorption and Distribution: Research using a water-soluble prodrug demonstrated enhanced delivery of this compound to various organs, including the liver, heart, and kidney, after intravenous administration in rats. []
- Metabolism: this compound is metabolized to 2,7,8-trimethyl-2S-(beta-carboxyethyl)-6-hydroxychroman (S-gamma-CEHC). [, ]
- Excretion: Urinary excretion of S-gamma-CEHC serves as a measure of this compound metabolism. [, ]
- Tissue Accumulation: this compound, similar to alpha-Tocotrienol, tends to accumulate in adipose tissue and skin, showing preferential distribution compared to other tissues. [, , ]
ANone: Numerous studies demonstrate the efficacy of this compound in various models:
- Anticancer Activity: Demonstrated in different cancer cell lines, including breast, prostate, leukemia, melanoma, and pancreatic cancer cells, through the induction of apoptosis and inhibition of cell proliferation. [, , , , , , , , , , ]
- Inhibition of Osteoclast Formation: Directly inhibits osteoclast formation and activity, suggesting potential for preventing bone loss. []
- Antitumor Effects: Inhibits tumor growth in murine models of mammary and gastric cancers. [, ]
- Radioprotective Effects: Protects against radiation-induced lethality, hematopoietic injury, and DNA damage in mice and non-human primates. [, , , , ]
- Cardiovascular Protection: Reduces blood pressure and lipid peroxidation in spontaneously hypertensive rats. [, ]
- Metabolic Effects: Decreases body fat levels in rats and may improve insulin sensitivity in a rat model of type 2 diabetes. [, ]
ANone: Several potential biomarkers are identified:
- S-gamma-CEHC: Urinary levels of this metabolite can be used to monitor this compound metabolism. [, ]
- Flt3L: this compound pretreatment significantly reduced serum levels of Flt3L, a biomarker of radiation-induced bone marrow aplasia. []
- MicroRNA Expression: GT3 modulates the expression of various miRs in the spleen after radiation, suggesting their potential as biomarkers for radiation response and GT3's protective effects. []
ANone: Various analytical techniques are employed:
- High-Performance Liquid Chromatography (HPLC): Used to measure this compound and its metabolites in biological samples. [, , , ]
- Gas Chromatography (GC): Utilized for the quantification and identification of this compound and other vitamin E isomers. []
- Mass Spectrometry (MS): Coupled with GC (GC/MS) to confirm the identity of this compound and differentiate it from other compounds with similar chromatographic properties. []
- Cell-Based Assays: MTT assays, cell cycle analysis, and apoptosis assays are used to assess the effects of this compound on cell viability, proliferation, and cell death. [, , , , , , , , , , ]
- Immunological Techniques: Western blotting and ELISA are used to measure protein expression and activity. [, , , , , , , , , , , ]
- Microscopy: Transmission electron microscopy (TEM) is utilized to visualize ultrastructural changes associated with apoptosis. [, ]
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